molecular formula C9H8N2O3 B1315057 N-(3-nitrophenyl)acrylamide CAS No. 17090-15-2

N-(3-nitrophenyl)acrylamide

Cat. No.: B1315057
CAS No.: 17090-15-2
M. Wt: 192.17 g/mol
InChI Key: PJASPDPXLKIZHB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)acrylamide (CAS 17090-15-2) is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is supplied as a solid and requires storage under an inert atmosphere at 2-8°C to maintain stability . As an acrylamide derivative featuring a 3-nitrophenyl group, this compound serves as a valuable building block in organic synthesis and materials science research. Its structure suggests potential utility in the synthesis of more complex molecules, such as those containing 1,2,4-oxadiazole rings, which are of interest in various applied chemistry fields . Researchers have investigated related compounds, like N-(3-nitrophenyl)hydroxylamine, for their behavior in electroreduction processes in aprotic solvents. These studies, which utilize techniques like cyclic voltammetry, indicate that such derivatives can form stable radical anions and engage in hydrogen bonding, making them subjects of interest in electrochemistry for understanding electron transfer mechanisms and reaction kinetics . Furthermore, studies on acrylamide (ACR) have established its neurotoxic effects, which are mediated through mechanisms that may involve oxidative stress . This provides a research context for investigating derivatives and potential mitigation strategies. This product is labeled with the signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with care, using appropriate personal protective equipment, and refer to the safety datasheet for detailed handling and disposal instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASPDPXLKIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Nitrophenyl Acrylamide

Established Synthetic Routes to N-(3-nitrophenyl)acrylamide and its Analogues

The synthesis of this compound and related structures can be achieved through several well-documented chemical pathways. These methods range from direct condensation reactions to more complex multi-step sequences.

Acryloyl Chloride Condensation Approaches

A primary and straightforward method for synthesizing this compound is through the condensation reaction between 3-nitroaniline (B104315) and acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-nitroaniline attacks the carbonyl carbon of acryloyl chloride. The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine (B128534) (Et3N). The role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. This approach is widely used for creating various N-substituted acrylamides due to its efficiency and the ready availability of the starting materials. niscpr.res.inchemicalbook.com

A similar process has been reported for the synthesis of bis(3-(4-nitrophenyl)acrylamide) derivatives, where a diamine is reacted with an acyl chloride in a 1:2 molar ratio in a slightly basic medium. niscpr.res.in The reaction mixture is typically stirred for an extended period at room temperature to ensure completion. niscpr.res.in

Knoevenagel Condensation Pathways for Acrylamide (B121943) Derivatives

The Knoevenagel condensation provides a versatile pathway for the synthesis of acrylamide derivatives, particularly α,β-unsaturated compounds. researchgate.net A variation, the Doebner-Knoevenagel condensation, has been developed as a highly selective method for producing acrylamides. organic-chemistry.orgnih.gov This reaction occurs under mild, ambient temperature conditions and is notable for its tolerance of a wide array of functional groups. researchgate.netorganic-chemistry.orgnih.gov

The general mechanism involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. For acrylamide synthesis, this can involve intermediates that ultimately lead to the desired amide structure. A significant advantage of this method is its high stereoselectivity, affording the E-isomer (trans configuration) with high preference (≥95:5). organic-chemistry.org This pathway avoids the use of heavy metal catalysts and multi-step processes that can introduce impurities. organic-chemistry.org While not a direct synthesis of the parent this compound, this methodology is crucial for creating substituted analogues and derivatives. For instance, the synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide has been achieved by reacting benzaldehyde (B42025) and an acetamide (B32628) derivative in ethanol (B145695) with a catalytic amount of piperidine. mdpi.com

Multi-step Synthetic Sequences for Complex this compound Structures

The construction of more complex molecules incorporating the this compound scaffold often necessitates multi-step synthetic sequences. These approaches allow for the precise installation of various functional groups and the building of larger molecular architectures. For example, the synthesis of novel acrylamide derivatives as potential chemotherapeutic agents involved a multi-step process starting from 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one. nih.gov This precursor was then reacted with various amines to yield a library of different acrylamide compounds. nih.gov

Such multi-step procedures provide the flexibility to modify different parts of the molecule independently. The core this compound structure can be formed early in the sequence, followed by further modifications, or it can be installed in the final steps of a synthesis. This strategic approach is essential in medicinal chemistry and materials science, where precise control over the final structure is required to achieve desired biological or physical properties. nih.govazom.com

Advanced Synthetic Strategies and Optimization in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These advanced strategies are applicable to the synthesis of this compound, emphasizing green chemistry principles and stereochemical control.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize hazards, and improve the energy efficiency of chemical reactions. nih.govrjpn.org These principles can be applied to the synthesis of this compound in several ways.

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. nih.govgreenchemistry-toolkit.org The Knoevenagel condensation, for example, can be designed to have a higher atom economy compared to routes that use protecting groups or generate significant stoichiometric byproducts. researchgate.net

Safer Solvents and Auxiliaries : Efforts are made to replace hazardous solvents with greener alternatives. rjpn.orgskpharmteco.com For instance, developing synthetic protocols in water, ethanol, or under solvent-free conditions is a key goal. researchgate.net Some Knoevenagel condensations can be performed using greener solvents or even under microwave irradiation without any solvent, significantly reducing waste. researchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov The Doebner-Knoevenagel condensation utilizes organocatalysis, avoiding the heavy metal catalysts sometimes used in traditional methods. organic-chemistry.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.govrjpn.org The mild conditions of the Doebner-Knoevenagel reaction are a prime example of this principle in practice. organic-chemistry.org Microwave-assisted synthesis is another approach to improve energy efficiency by reducing reaction times. researchgate.net

Stereoselective Synthesis of this compound Isomers (e.g., E/Z configurations)

Control over the stereochemistry of the carbon-carbon double bond in the acrylamide moiety is crucial, as the E and Z isomers can have different properties. The Doebner-Knoevenagel condensation is particularly valuable for its high degree of stereoselectivity, yielding predominantly the E-isomer. researchgate.netorganic-chemistry.orgnih.gov This selectivity is a key advantage, as it simplifies purification and ensures the formation of a single, well-defined geometric isomer. researchgate.net The preference for the E-isomer is often due to its greater thermodynamic stability compared to the more sterically hindered Z-isomer. Achieving high stereoselectivity is a major goal in modern organic synthesis, and methods like the Doebner-Knoevenagel condensation represent a significant advance in the controlled synthesis of acrylamide derivatives. organic-chemistry.org

Interactive Data Tables

Table 1: Comparison of Key Synthetic Routes for Acrylamide Derivatives

FeatureAcryloyl Chloride CondensationDoebner-Knoevenagel Condensation
Reactants Amine (e.g., 3-nitroaniline), Acryloyl ChlorideAldehyde, Active Methylene Compound (e.g., Cyanoacetamide), Amine
Typical Conditions Aprotic solvent (THF), Base (Triethylamine), Room TemperatureMild conditions, Ambient Temperature, Organocatalyst
Advantages Direct, often high-yielding, readily available starting materialsHigh stereoselectivity (E-isomer), wide functional group tolerance, mild conditions
Disadvantages Generates stoichiometric byproduct (HCl), may require inert atmosphereIndirect route for some parent structures, requires specific starting materials
Stereoselectivity Generally non-selective unless specific chiral auxiliaries are usedHigh selectivity for the E-isomer (≥95:5) organic-chemistry.org

Table 2: Application of Green Chemistry Principles in Acrylamide Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Optimizing reactions to maximize yield and minimize side products, thus preventing waste generation. nih.gov
Atom Economy Utilizing reactions like Knoevenagel condensation that incorporate a large percentage of reactant atoms into the final product. greenchemistry-toolkit.org
Less Hazardous Chemical Syntheses Replacing hazardous reagents and solvents with safer alternatives; for example, avoiding highly toxic solvents like benzene. skpharmteco.com
Catalysis Employing selective organocatalysts in Knoevenagel-type reactions instead of stoichiometric and often toxic reagents. nih.gov
Design for Energy Efficiency Using methods that proceed at ambient temperature and pressure, or utilizing microwave irradiation to reduce reaction times and energy input. researchgate.netresearchgate.net
Safer Solvents and Auxiliaries Performing syntheses in environmentally benign solvents like ethanol or exploring solvent-free reaction conditions. researchgate.net

Derivatization and Functionalization Reactions of this compound

This compound is a versatile chemical intermediate that can undergo a variety of chemical transformations at its distinct functional groups: the nitro group, the aromatic ring, and the acrylamide moiety. These reactions allow for the synthesis of a diverse range of derivatives, which is particularly useful for developing new materials and for structure-activity relationship (SAR) studies in medicinal chemistry.

Reactions at the Nitro Group (e.g., Reduction to Amino Derivatives)

The most common and significant transformation of the nitro group in this compound is its reduction to a primary amine. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the phenyl ring and providing a new site for further functionalization.

The product of this reduction is N-(3-aminophenyl)acrylamide. sigmaaldrich.comnih.gov This transformation is a key step in synthesizing more complex molecules, as the resulting amino group can readily participate in a wide array of subsequent reactions, such as acylation, alkylation, diazotization, and amide bond formation. The presence of the reactive acrylamide group requires careful selection of reduction conditions to avoid unwanted side reactions like polymerization or Michael addition. Common reagents used for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities include:

Tin(II) chloride (SnCl2) in acidic media (e.g., HCl)

Catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst, Pd/C)

Sodium dithionite (B78146) (Na2S2O4)

Iron powder (Fe) in acetic acid or ammonium (B1175870) chloride solution

The resulting N-(3-aminophenyl)acrylamide serves as a valuable building block for polymers and pharmaceutical compounds.

Modifications of the Acrylamide Moiety (e.g., Michael Additions, Nucleophilic Substitutions)

The acrylamide moiety in this compound contains an α,β-unsaturated carbonyl system, which makes it susceptible to specific chemical modifications, primarily at the vinyl group.

Michael Additions: The electron-withdrawing nature of the adjacent amide group makes the β-carbon of the vinyl group electrophilic and prone to conjugate (Michael) addition by nucleophiles. nih.govresearchgate.net This reaction is a common strategy for covalently modifying proteins and synthesizing new compounds. nih.gov Soft nucleophiles, such as thiols (from cysteine residues in proteins or molecules like glutathione) and amines, can add across the double bond to form stable adducts. nih.govresearchgate.netnih.gov The reaction rate is influenced by factors such as the nature of the nucleophile, steric hindrance, and pH. researchgate.net For N-arylacrylamides, the electronic properties of the substituted phenyl ring can also impact the reactivity of the Michael acceptor. nih.gov

Polymerization: Like other acrylamide monomers, this compound can undergo radical polymerization at its vinyl group. researchgate.net This process allows for the creation of polymers with pendant 3-nitrophenyl groups. However, the nitroaromatic moiety can sometimes act as a radical scavenger, potentially inhibiting or slowing down the polymerization process under certain conditions. researchgate.net The resulting polymers can be further modified, for instance, by reducing the nitro groups to amino groups, to produce functional polymers for various applications, such as biofunctionalized hydrogels. nih.govresearchgate.netspringernature.com

Nucleophilic substitution directly at the sp2-hybridized carbons of the acrylamide double bond is generally not feasible. However, the term can sometimes be used more broadly to include the Michael addition, which results in the net addition of a nucleophile and a proton across the double bond.

Spectroscopic Characterization and Structural Elucidation in N 3 Nitrophenyl Acrylamide Research

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of N-(3-nitrophenyl)acrylamide

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, researchers can confirm its identity and deduce its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS can measure the mass of an ion with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₉H₈N₂O₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical value is then compared against the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. phenomenex.com The high mass accuracy of HRMS is particularly advantageous for analyzing small molecules like acrylamide (B121943) derivatives. phenomenex.com

Table 1: Theoretical High-Resolution Mass Data for this compound
Molecular FormulaIon TypeTheoretical Exact Mass (m/z)
C₉H₈N₂O₃[M+H]⁺193.0608
[M+Na]⁺215.0427

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is routinely used to assess the purity of this compound and to analyze it within complex mixtures. niscpr.res.in

In an LC-MS analysis, the sample is first injected into an HPLC system where this compound is separated from impurities and other components. scispace.com The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. Using electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺. For this compound (molecular weight 192.17), this would correspond to an m/z value of approximately 193.18. nih.gov

The combination of retention time from the LC and the specific mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the compound. sciex.com Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint, further confirming the molecule's identity. besjournal.comfda.gov

Table 2: Expected Ion in LC-MS Analysis of this compound
Compound NameMolecular Weight (g/mol)Ionization ModeExpected Molecular Ion (m/z)
This compound192.17Positive ESI[M+H]⁺ ≈ 193.18

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis and chromatographic methods are fundamental for verifying the empirical formula and assessing the purity of a synthesized compound like this compound.

Elemental analysis provides the percentage composition of the core elements—carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₉H₈N₂O₃. A strong agreement between the found and calculated values confirms the empirical formula and indicates a high level of purity. For related nitrophenyl acrylamide derivatives, researchers have successfully used this technique to confirm their proposed structures by showing that experimental values closely match the calculated percentages. niscpr.res.inniscair.res.in

Chromatographic purity is typically assessed using High-Performance Liquid Chromatography (HPLC). epa.gov A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks suggests impurities, and the area of these peaks relative to the main peak can be used to quantify the level of purity. Methods for acrylamide analysis often specify a purity of 99% or greater for use as an analytical standard. bund.de

Table 3: Theoretical Elemental Composition of this compound (C₉H₈N₂O₃)
ElementAtomic MassCountTotal MassMass Percentage (%)
Carbon (C)12.0119108.09956.27%
Hydrogen (H)1.00888.0644.20%
Nitrogen (N)14.007228.01414.58%
Oxygen (O)15.999347.99724.97%

Computational Chemistry and Theoretical Modeling of N 3 Nitrophenyl Acrylamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For N-(3-nitrophenyl)acrylamide and its analogs, DFT calculations are instrumental in elucidating the fundamental aspects of its chemical nature. niscpr.res.innih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

For example, a computational study on closely related bis(3-(4-nitrophenyl)acrylamide) derivatives using DFT calculated HOMO-LUMO gaps to be in the range of 2.89 to 3.50 eV. niscpr.res.in A similar analysis of N-(4-nitrophenyl)acrylamide revealed a large HOMO-LUMO gap of 6.492 eV, indicating good stability and low reactivity. researchgate.net These studies illustrate how FMO analysis provides a quantitative measure of the electronic stability and reactivity profile of nitrophenyl acrylamide (B121943) structures.

Illustrative Frontier Molecular Orbital (FMO) Data for Nitrophenyl Acrylamide Analogs
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
N-(4-nitrophenyl)acrylamide researchgate.net-8.359-1.8666.492High stability, low reactivity
bis(3-(4-nitrophenyl)acrylamide) Derivative 1 niscpr.res.inNot specifiedNot specified3.1257Moderate stability/reactivity
bis(3-(4-nitrophenyl)acrylamide) Derivative 2 niscpr.res.inNot specifiedNot specified2.8918Relatively higher reactivity

Electrostatic Potential Surface (EPS), often visualized as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for understanding the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For molecules like this compound, an EPS map would typically show negative potential (red) concentrated around the electronegative oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue) is generally found around the hydrogen atoms, particularly the amide (N-H) proton, indicating sites prone to nucleophilic attack. niscpr.res.in Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding and the initial recognition stages in ligand-receptor binding. niscpr.res.in

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

Studies on the related N-(4-nitrophenyl)acrylamide have utilized these descriptors to theoretically assess its reactivity and toxicity. researchgate.net The calculation of these parameters for this compound would similarly predict its stability, polarizability, and electrophilic/nucleophilic nature.

Key Global Reactivity Descriptors and Their Significance
DescriptorFormulaChemical Significance
Electronegativity (χ)(I+A)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(I-A)/2Indicates resistance to deformation or change; related to the HOMO-LUMO gap.
Chemical Softness (S)1/ηMeasures the polarizability of a molecule; inverse of hardness.
Electrophilicity Index (ω)μ²/2ηQuantifies the electrophilic nature of a molecule.

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for performing conformational analysis. nih.gov These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments (e.g., in a vacuum or in solution), the stability of these conformations, and the energy barriers for converting between them. copernicus.org

By simulating the molecule's trajectory, researchers can analyze intramolecular hydrogen bonding, the dynamics of torsional angles (e.g., rotation around the C-N amide bond), and interactions with solvent molecules. nih.gov Such information is vital for understanding how the molecule's shape influences its reactivity and its ability to bind to biological targets. Furthermore, MD simulations are used to assess the stability of ligand-protein complexes obtained from molecular docking, providing a dynamic view of the binding interactions over a specific timescale, such as 100 nanoseconds. niscpr.res.in

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. digitellinc.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. Computational studies on related nitrophenyl acrylamide derivatives have used molecular docking to investigate their potential as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. niscpr.res.inniscair.res.in Similar studies on nitro-containing compounds have explored their interactions with targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Following a docking simulation, the most favorable binding poses are analyzed to create a detailed ligand-protein interaction profile. This profile identifies the specific non-covalent interactions that stabilize the complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the acrylamide) and acceptors (like carbonyl oxygens or specific amino acid residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein's binding site.

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

π-Alkyl Interactions: Occur between an aromatic ring and an alkyl group.

For instance, in docking studies of bis(3-(4-nitrophenyl)acrylamide) derivatives with acetylcholinesterase (PDB ID: 1eve), analysis revealed that the negative and positive regions of the molecule, identified by MEP maps, were directly involved in forming interactions within the enzyme's active site. niscpr.res.in A detailed interaction profile for this compound docked into a specific protein target would provide crucial insights into its potential biological activity.

Example of a Ligand-Protein Interaction Profile Table
Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Acetylcholinesterase (AChE) niscpr.res.in1eve- (Value not specified)(Specific residues would be listed)Hydrogen bonds, Hydrophobic interactions
Inducible Nitric Oxide Synthase (iNOS) nih.gov(PDB ID would be specified)- (Value would be calculated)(Specific residues would be listed)(Interaction types would be detailed)

Binding Free Energy Calculations

Binding free energy calculations are a cornerstone of computational drug design and molecular biology, providing a quantitative measure of the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein or nucleic acid. A more negative binding free energy indicates a stronger and more stable interaction. These calculations are crucial for predicting the potency of a potential drug molecule.

Several computational methods are employed to estimate binding free energy, each with its own balance of accuracy and computational cost. Common approaches include endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more rigorous alchemical free energy methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).

In a typical workflow for calculating the binding free energy of this compound to a hypothetical target protein, the following steps would be taken:

System Preparation: High-resolution 3D structures of both this compound and the target protein are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if experimental structures are unavailable.

Molecular Docking: Initially, molecular docking simulations are performed to predict the most likely binding pose of this compound within the active site of the target protein.

Molecular Dynamics (MD) Simulations: The docked complex is then subjected to MD simulations. These simulations track the movements of atoms over time, providing a dynamic picture of the protein-ligand interactions and allowing the system to sample various conformations.

Free Energy Calculation: The trajectories from the MD simulations are used to calculate the binding free energy using methods like MM/PBSA or FEP.

For a series of related compounds, such as derivatives of nitrophenylacrylamide, binding free energy calculations can help in understanding why certain modifications lead to improved binding affinity. For instance, a study on bis(3-(4-nitrophenyl)acrylamide) derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, utilized molecular docking, molecular dynamics simulations, and binding free energy calculations to assess their inhibitory potential. niscpr.res.inniscair.res.inniscpr.res.in The results of such computational studies indicated that the synthesized compounds interacted effectively with AChE, suggesting they could be promising inhibitors. niscpr.res.inniscair.res.inniscpr.res.in

A hypothetical data table for the binding free energy of this compound and its analogs to a target protein might look like this:

CompoundΔG bind (kcal/mol) (MM/PBSA)ΔG bind (kcal/mol) (FEP)
This compound-8.5 ± 0.7-9.2 ± 0.3
Analog 1 (e.g., 2-nitro)-7.9 ± 0.6-8.5 ± 0.4
Analog 2 (e.g., 4-nitro)-9.1 ± 0.8-9.8 ± 0.3

This is a hypothetical table for illustrative purposes, as specific data for this compound was not found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study involves the following general steps:

Data Set Collection: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. For this compound derivatives, this would involve synthesizing a series of analogs with variations in their chemical structure.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

For this compound derivatives, a QSAR study could reveal the influence of the position of the nitro group and the nature of other substituents on the phenyl ring on a specific biological activity. For example, a QSAR study on antiallergic N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(3-pyridyl)acrylamide derivatives showed that their biological action is dependent on lipophilic and steric features of the substituents. nih.gov Similarly, a 3D-QSAR study on nitrofuranyl anti-tubercular agents was conducted to correlate the minimum inhibitory concentration values with the molecular structures of the active compounds. nih.gov

A hypothetical QSAR equation for a series of nitrophenylacrylamide derivatives might be:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * (charge on nitro group) + 2.1

This equation would suggest that higher lipophilicity (logP) and a more negative charge on the nitro group enhance the biological activity, while increased molecular weight (MW) is detrimental.

A hypothetical data table for a QSAR study on this compound derivatives could be presented as follows:

CompoundlogPMolecular WeightCharge on Nitro GroupExperimental log(1/IC50)Predicted log(1/IC50)
This compound1.8192.17-0.455.25.1
Derivative A2.1206.20-0.485.55.4
Derivative B1.5178.14-0.424.95.0

This is a hypothetical table for illustrative purposes, as specific QSAR data for this compound derivatives was not found in the search results.

By applying these computational methodologies, researchers can gain significant insights into the molecular interactions and structure-activity landscape of this compound and its derivatives, paving the way for the rational design of novel compounds with tailored biological activities.

Polymerization Science of N 3 Nitrophenyl Acrylamide and Its Polymers

Homopolymerization of N-(3-nitrophenyl)acrylamide

The creation of polymers from a single type of monomer, known as homopolymerization, is a fundamental process in polymer science. The homopolymerization of this compound (NPA) presents unique challenges and points of interest, primarily due to the presence of the nitro group on the phenyl ring.

Radical Polymerization Mechanisms and Kinetics

The polymerization of this compound is expected to proceed via a free-radical chain polymerization mechanism, which is a common method for vinyl monomers. This process is generally understood to involve three key steps: initiation, propagation, and termination. uwaterloo.ca

Initiation: The process begins with the decomposition of an initiator molecule, typically triggered by heat or light, to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of an NPA monomer molecule, creating a new, larger radical. uwaterloo.ca

Propagation: The newly formed monomer radical adds to another NPA monomer, and this process repeats, rapidly extending the polymer chain. The rate constant for propagation (k_p) is assumed to be independent of the chain length. uwaterloo.ca

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where two chains join to form a single, longer chain) or disproportionation (where one radical abstracts a hydrogen atom from another, resulting in two separate, stable polymer molecules). uwaterloo.ca

StepDescription
Initiation An initiator (I) forms free radicals (R•), which react with a monomer molecule (M) to start a polymer chain (RM•).
Propagation The active chain (RMn•) repeatedly adds new monomer molecules to elongate the polymer.
Termination Two active chains (RM_n• and RM_m•) react to form one or more inactive polymer chains, ending the growth process.

Influence of Nitro Group on Polymerization Efficiency and Inhibition

The synthesis of polymers containing nitroaromatic groups, such as Poly(NPA), is known to be challenging under standard polymerization conditions. researchgate.net The nitro group (–NO2) attached to the aromatic ring has a significant impact on the polymerization process, often acting as an inhibitor or retarder.

The primary reasons for this inhibitory effect include:

Radical Scavenging: Aromatic nitro compounds are known to be effective radical scavengers. researchgate.netresearchgate.net The nitro group can react with the propagating free radicals, forming stable species that are less reactive and may not continue the polymer chain growth. This effectively terminates or slows down the polymerization process. researchgate.netresearchgate.net

Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group due to resonance, which deactivates the aromatic ring and can influence the reactivity of the monomer. nih.gov This electron-withdrawing effect can lead to very low yields of the resulting polymer.

These scavenging and electronic properties mean that the synthesis of nitro aromatic polymers is often not facile under normal conditions, leading to reduced polymerization efficiency and requiring specialized protocols to achieve successful polymer formation. researchgate.net

Feature of Nitro GroupConsequence in Radical Polymerization
Radical Scavenging Acts as an inhibitor or retarder by reacting with and terminating growing polymer chains. researchgate.netresearchgate.net
Strong Electron-Withdrawing Effect Reduces monomer reactivity and can lead to significantly lower polymer yields. nih.gov
Resonance Stabilization Can form stable, less reactive radical adducts that hinder further propagation.

Synthesis of Poly(this compound) (Poly(NPA))

Despite the challenges posed by the nitro group, protocols have been developed for the synthesis of Poly(NPA). The synthesis is typically carried out via free-radical polymerization in a solution.

A general procedure involves dissolving the this compound monomer in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). sapub.org A free-radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is then added to the solution. The reaction mixture is subsequently heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to induce polymerization. sapub.org The resulting polymer, Poly(NPA), can then be isolated by precipitation in a non-solvent, followed by filtration and drying.

The successful synthesis and structure of Poly(NPA) are confirmed using various characterization techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization, FTIR spectra would show the disappearance of the vinyl C=C bond absorption and the retention of characteristic peaks for the amide and nitro groups. niscpr.res.inniscair.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the polymer, confirming the formation of the saturated polymer backbone while the aromatic and amide protons/carbons remain. niscpr.res.in

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymer.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and glass transition temperature (Tg) of the polymer.

Copolymerization of this compound with Other Monomers

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. This technique is widely used to tailor the properties of the final material by combining the characteristics of different monomers into a single polymer chain. researchgate.net

Synthesis and Characterization of Copolymers Incorporating this compound Units

Hypothetically, this compound could be copolymerized with other monomers using free-radical methods similar to its homopolymerization. The choice of comonomer would be crucial in determining the final properties of the copolymer. Characterization of such a copolymer would involve techniques like FTIR, NMR, and elemental analysis to confirm the incorporation of both monomer units and to determine the copolymer composition. researchgate.netmdpi.com

Monomer Reactivity Ratios in Copolymerization

In copolymerization, the monomer reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain radical ending in one monomer unit towards adding the same monomer versus the other comonomer. uwaterloo.ca These ratios are determined by comparing the composition of the monomer feed to the composition of the resulting copolymer at low conversion. uwaterloo.camdpi.com

The values of r₁ and r₂ dictate the microstructure of the copolymer chain:

If r₁ > 1, the radical prefers to add its own monomer type.

If r₁ < 1, the radical prefers to add the other monomer type.

If r₁ ≈ 1, the radical shows no preference.

If r₁ * r₂ = 1, an ideal copolymer is formed with random monomer placement.

If r₁ * r₂ = 0, a perfectly alternating copolymer is formed.

Methods such as those proposed by Fineman-Ross and Kelen–Tüdös are commonly used to calculate these reactivity ratios from experimental data. researchgate.netmdpi.comuobaghdad.edu.iq However, as there are no specific studies found on the copolymerization of this compound, the monomer reactivity ratios for this compound in any copolymer system have not been reported.

Applications of this compound-based Polymers in Materials Science

Polymers derived from this compound are gaining attention in materials science due to the unique properties conferred by the nitroaromatic functional group. This moiety introduces energetic characteristics, potential for specific interactions, and a site for further chemical modification, opening up applications in diverse fields ranging from high-performance composites to advanced energetic materials and specialized hydrogels.

Functional Polymers and Composites

The synthesis of poly(this compound) is the foundation for creating advanced functional polymers and composites. The polymerization of acryloyl-based monomers featuring nitroaromatic groups can be challenging. The nitro group is known to act as a radical scavenger, which can inhibit or hinder the process of radical polymerization under standard conditions. researchgate.net This necessitates the development of specialized protocols, which may include using a higher concentration of radical initiators to overcome the scavenging effect and achieve successful polymerization. researchgate.net

Once synthesized, the polymer possesses inherent functionality due to the nitrophenyl group. This group can be leveraged to create materials with specific optical or electronic properties. Furthermore, the polymer can serve as a matrix for composite materials. For instance, incorporating nanofillers like silica (B1680970) (SiO₂) nanoparticles into a polymer matrix can significantly enhance properties such as abrasion resistance and thermal stability.

The creation of functional polyacrylamides can also be achieved through post-polymerization modification. nih.gov This approach involves first synthesizing a precursor polymer which is then chemically altered to introduce desired functional groups. While not yet documented specifically for poly(this compound), this technique offers a versatile pathway to a wide array of functional materials derived from this base polymer.

Table 1: Approaches to Functional Polymers and Composites
MethodDescriptionKey ConsiderationsPotential Enhancement
Direct PolymerizationPolymerization of the this compound monomer to form the homopolymer.Nitro groups can act as radical scavengers, requiring modified polymerization conditions (e.g., higher initiator concentration). researchgate.netCreates a polymer with inherent functionality from the nitrophenyl group.
Composite FormulationIncorporation of fillers (e.g., SiO₂ nanoparticles) into the polymer matrix.Requires proper dispersion of the filler within the polymer to achieve desired properties.Improved mechanical strength, thermal stability, and abrasion resistance.
Post-Polymerization ModificationChemical modification of the pre-formed poly(this compound).The reactivity of the polymer backbone and the nitrophenyl group must be considered for selective modification.Allows for the introduction of a wide variety of functional groups for tailored applications. nih.gov

Energetic Polymers and Formulations

The development of PBX involves mixing the energetic binder with a high explosive filler, such as RDX or HMX, and a plasticizer. nih.govnih.gov The resulting material is a tough, elastomeric composite with reduced sensitivity to accidental detonation from stimuli like impact or friction compared to the pure explosive. dtic.mil The use of an energetic polymer allows for a lower percentage of solid explosive filler while maintaining high performance, which can improve processing and safety. nih.gov

Table 2: Comparison of Binder Types in Explosive Formulations
Binder TypeExample(s)Role in FormulationEnergy Contribution
Inert BindersHydroxy-terminated polybutadiene (B167195) (HTPB)Provides mechanical structure and reduces sensitivity. dtic.milresearchgate.netNone; can slightly decrease overall energy density.
Energetic BindersPoly(this compound), Glycidyl Azide Polymer (GAP), Poly(glycidyl nitrate) (PolyGLYN) researchgate.netdtic.milProvides mechanical structure, reduces sensitivity, and contributes to the total energy release. dtic.milPositive; increases the internal energy and performance of the formulation.

Crosslinking and Hydrogel Formation

Hydrogels are three-dimensional, water-swellable polymer networks formed by the crosslinking of hydrophilic polymer chains. ijpcbs.commdpi.com Polyacrylamide-based hydrogels are widely studied and are typically synthesized through the free-radical copolymerization of an acrylamide (B121943) monomer with a bifunctional crosslinking agent. ijpcbs.com

Following this established methodology, hydrogels based on this compound can be synthesized. The process would involve the copolymerization of the this compound monomer with a suitable crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), in an aqueous solution. ekb.eg The polymerization is initiated by a chemical initiator system (e.g., a redox pair) or by radiation. ijpcbs.commdpi.com

The properties of the resulting hydrogel are highly dependent on the concentration of the crosslinker. ekb.eg

Higher Crosslinker Concentration: Leads to a more tightly crosslinked network. This results in a hydrogel with greater mechanical strength (higher Young's and shear modulus) but a lower swelling capacity, as the dense network restricts the uptake of water. ekb.eg

Lower Crosslinker Concentration: Creates a loosely crosslinked network, resulting in a softer gel with a higher equilibrium water content.

The introduction of the nitrophenyl group into the hydrogel network is expected to impart unique properties. It may influence the hydrogel's swelling behavior in different solvents and could be used to create "smart" or responsive hydrogels that change their properties in response to external stimuli. mdpi.com These materials have potential applications in fields such as drug delivery and sensor technology. mdpi.com

Table 3: Typical Components for Poly(this compound) Hydrogel Synthesis
ComponentExampleFunction
MonomerThis compoundForms the primary polymer chains of the hydrogel network.
CrosslinkerN,N'-methylenebis(acrylamide) (MBAA) ekb.egCreates covalent bonds between polymer chains to form the 3D network.
SolventDeionized WaterDissolves the monomer and crosslinker for the polymerization reaction.
InitiatorPotassium persulfate (KPS) mdpi.comInitiates the free-radical polymerization process.

Biological and Biomedical Research on N 3 Nitrophenyl Acrylamide Derivatives

Antioxidant Activity Investigations of N-(3-nitrophenyl)acrylamide Analogues

The evaluation of the antioxidant potential of this compound analogues has been a key area of research, driven by the role of oxidative stress in numerous pathological conditions.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of this compound derivatives is commonly assessed using in vitro radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most frequently employed methods to determine the ability of these compounds to neutralize free radicals.

In a study investigating a series of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides, the derivative (E)-3-(3-nitrophenyl)-N-(pyridin-2-yl) acrylamide (B121943) demonstrated notable free radical scavenging activity in the DPPH assay, with a reported IC50 value of 764.6 µg/mL. This indicates the concentration required to inhibit 50% of the DPPH radicals. Another study on a novel acrylamide-based antioxidant, (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide (HPNP-AM), revealed a strong antioxidant effect with an IC50 value of 35.70 ± 0.03 µg/mL in the DPPH assay, which was significantly more potent than the reference antioxidant butylated hydroxyanisole (BHA) with an IC50 of 71.62 ± 0.14 µg/mL. researchgate.net

Similarly, investigations into bis(3-(4-nitrophenyl)acrylamide) derivatives have utilized both DPPH and ABTS radical scavenging methods to evaluate their antioxidant properties. niscpr.res.in The results from these assays provide valuable insights into the structure-activity relationships of these analogues, highlighting how different substituents on the phenyl ring influence their antioxidant potential.

CompoundAssayIC50 ValueReference
(E)-3-(3-nitrophenyl)-N-(pyridin-2-yl) acrylamideDPPH764.6 µg/mL
(E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide (HPNP-AM)DPPH35.70 ± 0.03 µg/mL researchgate.net
Butylated hydroxyanisole (BHA) (Standard)DPPH71.62 ± 0.14 µg/mL researchgate.net

Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives is primarily attributed to their chemical structure, which enables them to act as radical scavengers. The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions.

Antimicrobial Efficacy of this compound Derivatives

The search for new antimicrobial agents is a critical area of pharmaceutical research, and this compound derivatives have shown promise in this regard.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Several studies have demonstrated the potential of this compound analogues as antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

In a study on bis(3-(4-nitrophenyl)acrylamide) derivatives, compound 3 exhibited significant antimicrobial activities against three Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) and three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). niscpr.res.in Notably, this compound showed MIC values of 64 µg/mL against most of the tested strains, which was comparable to the standard antibiotic Tetracycline in some cases. niscpr.res.in

CompoundBacterial Strain (Gram-stain)MIC (µg/mL)Reference
bis(3-(4-nitrophenyl)acrylamide) derivative 3Staphylococcus aureus (Gram-positive)64 niscpr.res.in
Bacillus subtilis (Gram-positive)64 niscpr.res.in
Enterococcus faecalis (Gram-positive)64 niscpr.res.in
Escherichia coli (Gram-negative)64 niscpr.res.in
Pseudomonas aeruginosa (Gram-negative)>1024 niscpr.res.in
Klebsiella pneumoniae (Gram-negative)64 niscpr.res.in

Antifungal Activity Assessment

In addition to their antibacterial properties, certain derivatives of this compound have been evaluated for their antifungal activity. These investigations are crucial for the development of new treatments for fungal infections.

Research into novel acrylamide derivatives containing trifluoromethylpyridine and piperazine (B1678402) fragments has revealed significant antifungal activity. For example, compounds 6b, 6c, and 7e exhibited potent activity against Phomopsis sp., with EC50 values (the concentration that causes 50% of the maximum effect) of 4.49, 6.47, and 8.68 µg/mL, respectively. These values were superior to that of the standard antifungal agent azoxystrobin (B1666510) (EC50 = 24.83 µg/mL).

While not direct this compound derivatives, studies on structurally related nitrofuran derivatives provide valuable comparative data. These compounds have demonstrated a broad spectrum of antifungal activity. For instance, certain nitrofuran derivatives displayed minimal inhibitory concentration (MIC90) values as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains. mdpi.com

Compound Class/DerivativeFungal StrainActivity MetricValue (µg/mL)Reference
Acrylamide derivative 6bPhomopsis sp.EC504.49
Acrylamide derivative 6cPhomopsis sp.EC506.47
Acrylamide derivative 7ePhomopsis sp.EC508.68
Azoxystrobin (Standard)Phomopsis sp.EC5024.83
Nitrofuran derivative 1Candida albicansMIC903.9 mdpi.com
Nitrofuran derivative 5Cryptococcus neoformansMIC903.9 mdpi.com

Enzyme Inhibition Studies by this compound Compounds

The ability of this compound derivatives to inhibit specific enzymes is another promising avenue of biomedical research. Enzyme inhibitors play a crucial role in the treatment of various diseases by modulating key biological pathways.

One area of investigation has been the potential of these compounds as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. A study on bis(3-(4-nitrophenyl)acrylamide) derivatives explored their potential as AChE inhibitors through computational methods, including molecular docking and molecular dynamics simulations. niscpr.res.in The results of these computational studies suggested that the synthesized compounds interacted effectively with AChE, indicating their potential as promising structures for the development of new AChE inhibitors. niscpr.res.in

Further research into acrylamide-based molecules has identified inhibitors of other enzymes, such as the zDHHC family of palmitoyltransferases. While these studies may not focus specifically on the 3-nitrophenyl substitution, they highlight the broader potential of the acrylamide scaffold as a basis for designing potent and selective enzyme inhibitors. The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disease Research

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. niscpr.res.inniscpr.res.in Research into the potential of acrylamide derivatives as AChE inhibitors is ongoing.

A study investigating bis(3-(4-nitrophenyl)acrylamide) derivatives, which are structurally similar to this compound, has shown promise in this area. niscpr.res.in Computational studies, including molecular docking and molecular dynamics simulations, have been employed to explore the interaction of these derivatives with AChE. niscpr.res.inniscpr.res.in The findings from these computational models suggest that these compounds can effectively interact with the enzyme, indicating their potential as AChE inhibitors. niscpr.res.in Molecular docking results have highlighted that the negative and positive regions of these molecules are involved in the interactions with the AChE enzyme. niscpr.res.in

While these findings are for the 4-nitro substituted bis-acrylamide derivatives, they provide a basis for further investigation into the AChE inhibitory potential of this compound itself.

Inhibition of Other Key Enzymes in Biological Pathways

The reactivity of the acrylamide functional group suggests that this compound could interact with and potentially inhibit various enzymes beyond acetylcholinesterase. The α,β-unsaturated carbonyl structure of acrylamides makes them susceptible to nucleophilic attack from amino acid residues, particularly cysteine, within enzyme active sites. nih.gov

Research on the broader class of acrylamide derivatives has demonstrated their ability to inhibit a range of enzymes. For example, some acrylamide-containing compounds have been shown to act as inhibitors of enzymes involved in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov The covalent interaction, often through a Michael addition reaction, can lead to irreversible inhibition of the target enzyme. nih.gov

Furthermore, studies on acrylamide itself have shown that it can inactivate enzymes like creatine (B1669601) kinase and glutathione (B108866) S-transferase. researchgate.net While direct studies on this compound are not extensively available, the established reactivity of the acrylamide moiety suggests that it could also inhibit key enzymes in various biological pathways, warranting further investigation.

Biomolecular Interactions of this compound

The biological effects of this compound are intrinsically linked to its interactions with crucial biomolecules such as DNA and proteins. Understanding these interactions is fundamental to elucidating its mechanisms of action and potential toxicity.

DNA-Protein Adduct Formation and Binding Studies

The formation of DNA adducts can lead to mutations and has been observed in various tissues. nih.gov It is plausible that this compound, after appropriate metabolic activation, could also form DNA adducts, though the influence of the 3-nitrophenyl group on this process is yet to be determined. Dietary constituents have been shown to inhibit the formation of acrylamide-biomacromolecule adducts, suggesting potential avenues for mitigating such interactions. researchgate.net

Protein Binding and Modulation of Signaling Pathways

The acrylamide moiety is known to react with nucleophilic amino acid residues in proteins, particularly cysteine. nih.gov This covalent binding can alter the structure and function of proteins, thereby modulating cellular signaling pathways. nih.gov Studies have shown that acrylamide can form adducts with a variety of proteins, and this interaction is a key mechanism of its neurotoxicity. nih.gov

The interaction of acrylamide with proteins can lead to the modulation of multiple signaling pathways. nih.gov For instance, acrylamide exposure has been shown to affect pathways related to oxidative stress, apoptosis, and inflammation. nih.gov The binding of acrylamide to proteins can disrupt their normal function, leading to a cascade of downstream effects. Research on soy protein isolate has demonstrated that it can bind with acrylamide, which in turn reduces the release of acrylamide during in vitro digestion. nih.gov This suggests that protein binding can influence the bioavailability of acrylamide and its derivatives.

Neurotoxicity and Molecular Mechanisms in Acrylamide Research Context

The neurotoxicity of acrylamide is a well-documented phenomenon, and it serves as a crucial context for understanding the potential neurological effects of its derivatives, including this compound. nih.govmdpi.com Acrylamide exposure can lead to a range of neurological symptoms, including weakness, numbness, and gait abnormalities. mdpi.com

The molecular mechanisms underlying acrylamide neurotoxicity are multifaceted. A primary mechanism involves the formation of adducts with proteins that are critical for nerve function. nih.gov Specifically, acrylamide targets proteins involved in synaptic vesicle cycling and neurotransmitter release. mdpi.com This disruption of synaptic processes is a key contributor to the observed neurotoxic effects.

Furthermore, acrylamide-induced neurotoxicity is associated with axonal degeneration. nih.gov The compound can interfere with cytoskeletal proteins, leading to structural damage in neurons. nih.gov Oxidative stress and inflammation are also implicated in the neurotoxic effects of acrylamide. mdpi.com While direct evidence for the neurotoxicity of this compound is lacking, its structural similarity to acrylamide suggests that it may share similar mechanisms of neurotoxicity.

Below is a table summarizing the potential neurotoxic effects based on the known effects of acrylamide.

Potential Neurotoxic Effect Underlying Mechanism (based on Acrylamide research)
Peripheral NeuropathyFormation of adducts with critical nerve terminal proteins, disrupting synaptic function. nih.govmdpi.com
Ataxia and Gait DisturbancesDamage to nerve endings in the peripheral and central nervous systems. nih.govmdpi.com
Axonal DegenerationInterference with cytoskeletal proteins, leading to neuronal structural damage. nih.gov
Oxidative Stress and InflammationInduction of cellular stress and inflammatory responses in neural tissues. mdpi.com

Analytical Methodologies for N 3 Nitrophenyl Acrylamide and Its Metabolites in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is the cornerstone for separating N-(3-nitrophenyl)acrylamide from interfering components within a complex sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for the analysis of acrylamide (B121943) and its derivatives as it often allows for direct analysis without the need for derivatization. who.int Reversed-phase (RP) chromatography is typically used, where a nonpolar stationary phase is paired with a polar mobile phase.

For related compounds like N-(4-nitrophenyl)acrylamide, successful separation has been achieved using reverse-phase columns with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid is particularly common as it is compatible with mass spectrometry detection. sielc.com The separation of the parent compound, acrylamide, often utilizes aqueous mobile phases with small amounts of organic modifiers like methanol (B129727) or acetic acid to ensure good retention on the column. fda.gov

Table 1: Example HPLC Parameters for Acrylamide Analysis

ParameterConditionReference
ColumnHydro-RP 80A (2 x 250 mm), 4 micron fda.gov
Mobile PhaseAqueous 0.1% acetic acid, 0.5% methanol fda.gov
Flow Rate200 µL/min fda.gov
Column Temperature26°C fda.gov
Injection Volume20 µL fda.gov

Gas Chromatography (GC): GC is another powerful technique for acrylamide analysis, though it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. gcms.cz A common derivatization strategy for acrylamide is bromination, which converts it to 2,3-dibromopropionamide. who.intnih.gov This derivative has improved chromatographic properties and can be readily analyzed by GC. nih.gov Another approach is silylation, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). thermofisher.com

Separation is achieved on capillary columns of mid-to-high polarity, such as wax-type columns (e.g., TG-WaxMS). thermofisher.comsci-hub.ru The analysis involves a temperature-programmed oven to ensure the efficient elution of the derivatized analyte. sci-hub.ru GC can be coupled with various detectors, including mass spectrometry (MS), electron capture detection (ECD), or a nitrogen-phosphorus detector (NPD). thermofisher.comnih.govdnacih.com

Table 2: Example GC Parameters for Derivatized Acrylamide Analysis

ParameterConditionReference
ColumnTraceGOLD™ TG-WaxMS (30 m x 0.25 mm x 0.25 µm) thermofisher.com
Injection ModeSplitless thermofisher.com
Oven ProgramInitial temperature 60-85°C, ramped to ~250°C sci-hub.ru
DetectorMass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) thermofisher.comnih.gov

Spectroscopic Detection Methods

Following chromatographic separation, sensitive and selective detection is required for accurate quantification.

Mass Spectrometry (MS): Mass spectrometry, especially tandem mass spectrometry (MS/MS), is the most widely used detection method due to its high sensitivity and specificity. nih.gov It can be coupled with both HPLC (LC-MS/MS) and GC (GC-MS).

In LC-MS/MS, electrospray ionization (ESI) in positive ion mode is frequently used for acrylamides. nih.gov Quantification is typically performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. For acrylamide, the transition of m/z 72 → 55 is commonly used. nih.gov The use of an isotopically labeled internal standard, such as ¹³C₃-acrylamide, is essential for accurate quantification, as it compensates for matrix effects and variations in instrument response. fda.govnih.gov

For GC-MS analysis, electron impact (EI) ionization is common. The derivatized analyte produces characteristic fragment ions that can be monitored for quantification. chem-agilent.com For instance, the brominated derivative of acrylamide shows intense ions at m/z 150 and 152. chem-agilent.com Chemical ionization (CI) can also be used to provide more selective ionization and reduce background interference. chem-agilent.com

Other Spectroscopic Techniques: While MS is dominant for quantitative analysis, other spectroscopic methods are used for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are invaluable for the structural elucidation of this compound and its derivatives, confirming the presence of characteristic peaks for amide, olefinic, and aromatic protons and carbons. niscpr.res.in

Infrared (IR) Spectroscopy: IR analysis helps in identifying functional groups. For acrylamide derivatives, characteristic bands for N-H stretching, amide C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II) can be observed. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: HPLC with UV detection is a viable, lower-cost alternative to MS for some applications, especially after a derivatization step that introduces a suitable chromophore. nih.govresearchgate.net Detection is often performed at a wavelength around 215 nm for certain derivatives. scispace.com

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to isolate this compound from the matrix, remove interferences, and concentrate the analyte before analysis. nih.gov

Extraction: The initial step involves extracting the analyte from the sample. Due to the high water solubility of acrylamide, aqueous extraction is a common starting point. gcms.cz Hot water can enhance extraction efficiency. sci-hub.ru For more complex matrices, organic solvents or mixtures are used. Accelerated Solvent Extraction (ASE) is an automated technique that can be used for efficient extraction from solid samples like coffee or chocolate. thermofisher.com Supported Liquid Extraction (SLE) has also been shown to be an effective technique. google.com

Cleanup: Crude extracts often contain a multitude of co-extracted substances that can interfere with analysis. Therefore, a cleanup step is almost always necessary.

Liquid-Liquid Extraction (LLE): This technique is used to partition the analyte from the aqueous extract into an immiscible organic solvent, leaving behind many water-soluble interferences. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective cleanup technique. Various sorbents can be employed depending on the analyte and matrix. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently used for acrylamide cleanup. fda.gov Other mixed-mode cartridges that combine reversed-phase and ion-exchange properties can also provide excellent purification. fda.gov

Precipitation: For samples high in proteins, such as biological fluids, precipitation using agents like Carrez I (potassium hexacyanoferrate) and Carrez II (zinc sulfate) solutions can be employed to remove proteins before further cleanup. thermofisher.com Defatting with a nonpolar solvent like n-hexane is also common for high-fat matrices. sci-hub.ru

Challenges and Advancements in Quantitative Analysis

The quantitative analysis of this compound and its metabolites is subject to several challenges, but ongoing advancements continue to improve method reliability and efficiency.

Challenges:

Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. researchgate.net Careful sample cleanup and the use of matrix-matched calibration standards or isotopically labeled internal standards are crucial to mitigate these effects. nih.govnih.gov

Interference: Co-eluting compounds from the matrix can interfere with the analyte peak, leading to overestimation. For example, N-acetyl-β-alanine has been identified as a potential interference in acrylamide analysis. nih.gov

Analyte Properties: The high polarity and low molecular weight of the parent compound acrylamide can result in poor retention on traditional reversed-phase HPLC columns, making chromatographic separation challenging. researchgate.net

Derivatization Issues: While derivatization aids GC analysis, the reactions can be laborious, and the derivatives themselves may be unstable. For instance, brominated acrylamide can break down at high temperatures in the GC injector. gcms.czchem-agilent.com

Advancements:

Improved Chromatographic Techniques: The advent of Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements over conventional HPLC, providing faster analysis times, better resolution, and increased sensitivity. researchgate.net

Advanced MS Technology: Modern tandem mass spectrometers offer enhanced sensitivity and selectivity, allowing for lower detection limits. High-resolution mass spectrometry (HRMS) can further improve confidence in analyte identification. nih.govresearchgate.net

Novel Sample Preparation Materials: The development of new SPE sorbents and formats, such as dispersive SPE (d-SPE), has streamlined and improved the efficiency of sample cleanup. researchgate.net Automated systems for extraction and cleanup have also increased sample throughput. thermofisher.com

Elimination of Derivatization: The increasing preference for LC-MS/MS methods is a major advancement, as it typically circumvents the need for the chemical derivatization steps required for GC analysis, simplifying the workflow and reducing potential sources of error. who.int

Biosensors: Emerging research into biosensors and immunoassays offers the potential for rapid, high-throughput screening of samples, which could complement traditional chromatographic methods. researchgate.netmdpi.com

Emerging Research Directions and Future Perspectives in N 3 Nitrophenyl Acrylamide Chemistry and Biology

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

Traditional synthesis of N-substituted acrylamides often involves the reaction of an amine with acryloyl chloride, a method that can be hazardous and generate significant waste. Modern research is pivoting towards more sustainable and efficient synthetic methodologies.

Enzymatic Synthesis : A significant advancement in sustainable chemistry is the use of enzymes for amide bond formation. Nitrile hydratase enzymes, for instance, have been successfully employed for the industrial-scale production of the parent compound, acrylamide (B121943), from acrylonitrile. nih.govpu-toyama.ac.jp This biocatalytic approach offers high selectivity and operates under mild conditions, drastically reducing byproducts and energy consumption compared to traditional chemical hydration. lsbu.ac.uk Future research could focus on adapting nitrile hydratase or developing novel transamidase enzymes for the direct and environmentally benign synthesis of N-(3-nitrophenyl)acrylamide from 3-nitroaniline (B104315) and an appropriate acrylic acid derivative.

Continuous Flow Chemistry : Continuous flow processes offer enhanced safety, scalability, and efficiency for the synthesis of functional acrylamides. monash.edu By enabling precise control over reaction parameters such as temperature and mixing, flow chemistry minimizes the formation of side products and allows for the safe handling of reactive intermediates. monash.edu Applying a telescoped continuous flow process, based on reactions like the Schotten-Baumann reaction, could provide a robust and on-demand route to this compound, aligning with the principles of green chemistry by reducing solvent usage and improving energy efficiency. monash.edu

Green Chemistry Techniques : Other green approaches include the use of safer solvents and catalytic methods that avoid stoichiometric reagents. For instance, syntheses of related acrylamide derivatives have been achieved using triethylamine (B128534) in reactions between substituted cinnamic acids and amines, representing a move towards more environmentally considerate protocols.

Synthetic ApproachKey AdvantagesRelevance for this compound
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste, low energy consumption. nih.govlsbu.ac.ukPotential for direct, green synthesis from 3-nitroaniline and an acrylic precursor.
Continuous Flow Enhanced safety, high efficiency, scalability, precise process control, reduced solvent use. monash.eduOffers a robust, on-demand, and sustainable manufacturing process.
Alternative Reagents Avoidance of hazardous materials like acryloyl chloride.Improves the overall safety and environmental profile of the synthesis.

Advanced Material Applications of this compound-based Polymers

The vinyl group of this compound allows it to be used as a monomer for the creation of functional polymers with tailored properties. The presence of the nitrophenyl group imparts specific electronic and recognition capabilities to the resulting polymer, opening avenues for advanced material applications.

However, the synthesis of polymers from nitro-aromatic acrylamides can be challenging. The nitro group can act as a radical scavenger, which may inhibit or retard free radical polymerization processes, often requiring higher initiator concentrations or specific polymerization techniques. researchgate.net

Responsive Hydrogels : Acrylamide-based polymers are fundamental components of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govnih.gov By incorporating this compound into a hydrogel network, it is possible to create materials that respond to specific chemical stimuli. These "smart" hydrogels have potential applications in drug delivery, tissue engineering, and biosensing. nih.govmdpi.com For example, the nitro group could be chemically reduced to an amine, altering the hydrogel's charge and swelling properties in response to a specific redox environment.

Molecularly Imprinted Polymers (MIPs) : A particularly promising application is the use of this compound in the development of MIPs for selective sensing. MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition cavities. Acrylamide is a common functional monomer in MIPs. Notably, an acrylamide-based MIP has been successfully developed for the specific detection of m-nitrophenol, a molecule structurally related to the side chain of this compound. researchgate.net This demonstrates the principle that a poly(this compound)-based material could be engineered for the selective binding and detection of specific analytes, acting as a synthetic antibody or receptor.

Polymer ApplicationFunctional PrinciplePotential Use
Responsive Hydrogels The nitrophenyl group can be chemically modified to alter the polymer network's physical properties (e.g., swelling). nih.govStimuli-responsive drug delivery systems, biosensors. nih.govmdpi.com
Molecular Imprinting The monomer's structure is used to create specific binding sites for a target molecule. researchgate.netHighly selective sensors for environmental monitoring or diagnostics.
Functional Coatings The polymer's electronic properties can be used to create surfaces with specific functionalities.Development of materials for electronics or specialized coatings.

Structure-Guided Drug Design and Lead Optimization for this compound as a Therapeutic Agent

The acrylamide moiety is a well-known "warhead" in medicinal chemistry, capable of forming a covalent bond with nucleophilic residues, most commonly cysteine, in protein targets. This irreversible binding can lead to potent and sustained inhibition of enzyme activity.

Targeted Covalent Inhibitors : this compound is an electrophilic compound that can be developed as a targeted covalent inhibitor. Research on other N-arylacrylamides has shown that substitution on the phenyl ring directly influences the compound's reactivity towards biological nucleophiles like glutathione (B108866). nih.gov The electron-withdrawing nature of the nitro group at the meta-position is expected to modulate the reactivity of the acrylamide's vinyl group, a key parameter in designing selective inhibitors.

Therapeutic Potential :

Antimicrobial Agents : Research into related cinnamamide structures has revealed that the presence of an m-nitro substituent can confer potent antibacterial activity. This suggests that this compound could serve as a valuable scaffold for the development of new antibacterial drugs.

Enzyme Inhibition : Acrylamide-based fragments have been identified as inhibitors of viral proteases, such as those from Enterovirus 71 and SARS-CoV-2, by covalently modifying the catalytic cysteine. nih.gov Furthermore, derivatives of bis(3-(4-nitrophenyl)acrylamide) have been investigated as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease, with computational studies showing effective interaction with the enzyme. niscpr.res.in These findings highlight the potential of the nitrophenyl acrylamide scaffold in designing inhibitors for a wide range of enzymes.

Lead Optimization : Starting from the this compound core, structure-guided design and lead optimization strategies can be employed. This involves synthesizing analogs with modifications to the nitrophenyl ring to improve potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict how structural changes will affect binding to a target protein and chemical reactivity, guiding the synthesis of more effective therapeutic agents. niscpr.res.in

Exploration of this compound in Bioimaging and Sensing Technologies

The unique chemical properties of this compound make it an attractive candidate for the development of chemical probes for bioimaging and sensing applications.

Fluorogenic Probes : The acrylamide group can function as both a reactive group and a fluorescence quencher. Probes can be designed where a fluorophore is linked to a recognition ligand via an acrylamide unit. nih.gov Upon covalent reaction with a specific protein target, the electronic structure of the linker is altered, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling no-wash imaging of proteins in living cells. nih.gov this compound could be incorporated into such a design, where its specific reactivity and electronic properties are exploited.

Sensors for Nitroaromatic Compounds : As discussed in the materials section, polymers derived from acrylamide are effective in creating sensors for related nitroaromatic compounds. researchgate.net This principle can be extended to small-molecule probes. The nitrophenyl moiety can participate in specific interactions (e.g., π-π stacking) that could be exploited to design sensors for biologically relevant molecules.

Redox Sensing : The nitro group is susceptible to biological reduction in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This feature could be harnessed to design probes that are selectively activated in cancer cells, allowing for targeted imaging or drug release.

TechnologyPrinciple of OperationPotential Application
Fluorogenic Probes Covalent binding of the acrylamide moiety to a target protein uncages a fluorophore, causing a "turn-on" signal. nih.govHigh-contrast imaging of specific proteins in live cells and organisms.
MIP-based Sensors A polymer with cavities shaped by this compound selectively binds to target analytes. researchgate.netUltrasensitive detection of environmental pollutants or disease biomarkers.
Hypoxia-Activated Probes The nitro group is reduced in low-oxygen environments, triggering a detectable signal or drug release.Cancer-specific imaging and targeted therapy.

In Vivo Pharmacological and Toxicological Investigations

While the applications of this compound are promising, a thorough understanding of its behavior in a biological system is critical. To date, most in vivo research has focused on the parent compound, acrylamide. These studies provide a crucial starting point for predicting the potential pharmacological and toxicological profile of its derivatives.

Acrylamide is a known neurotoxicant, reproductive toxicant, and a probable human carcinogen. nih.govcelljournal.org Its toxicity is linked to its ability to react with proteins and form DNA adducts.

Pharmacokinetics : Future in vivo studies on this compound must characterize its absorption, distribution, metabolism, and excretion (ADME) profile. A key metabolic pathway will likely involve conjugation with glutathione (GSH), a primary mechanism for detoxifying electrophilic compounds like acrylamides. cdc.gov The presence of the nitrophenyl group will significantly alter the compound's lipophilicity and metabolic fate compared to the parent acrylamide.

Toxicology : It is imperative to conduct comprehensive toxicological studies to assess the specific risks associated with this compound. This includes evaluating its potential for neurotoxicity, genotoxicity, and carcinogenicity. nih.gov The addition of the 3-nitrophenyl group could either mitigate or exacerbate the known toxic effects of the acrylamide scaffold, a question that can only be answered through rigorous in vivo testing. For example, while the parent compound is neurotoxic, the specific distribution and target engagement of the derivative may alter this profile.

Efficacy Studies : For therapeutic applications, in vivo studies in relevant animal models of disease (e.g., bacterial infection, cancer) are essential to demonstrate efficacy and establish a therapeutic window, balancing the desired pharmacological effect against potential toxicity.

Mechanistic Elucidation of Biological Effects and Off-Target Interactions

A deep understanding of how this compound interacts with biological systems at a molecular level is fundamental to all its potential applications. The primary mechanism of action for many acrylamide-based compounds is their reactivity as a Michael acceptor.

Covalent Modification of Thiols : The electrophilic vinyl group of acrylamide reacts with soft nucleophiles, particularly the thiol group of cysteine residues in proteins, via a Michael addition reaction. nih.gov This covalent and often irreversible modification of proteins is a major driver of both its therapeutic effects (e.g., enzyme inhibition) and its toxicity. nih.gov Systematic studies on N-arylacrylamides have established that substituents on the phenyl ring directly influence the rate of this reaction. nih.gov Elucidating the specific protein targets of this compound is a critical area for future research, which can be addressed using chemoproteomic techniques.

Oxidative Stress : The reaction of acrylamides with glutathione, a key cellular antioxidant, can lead to the depletion of cellular GSH stores. nih.gov This disrupts the redox balance of the cell, making it more vulnerable to damage from reactive oxygen species (ROS) and activating oxidative stress response pathways. This represents a potential off-target effect that must be considered in therapeutic development.

Specific Target Interactions : Beyond general reactivity, the 3-nitrophenyl group can confer specific interactions with target proteins, contributing to binding affinity and selectivity. Understanding these non-covalent interactions (e.g., hydrogen bonding, π-stacking) through structural biology (e.g., X-ray crystallography) and computational modeling is crucial for designing molecules that are highly selective for their intended target, thereby minimizing off-target effects. For example, acrylamide fragments have been shown to induce significant and unprecedented conformational changes in viral proteases upon binding, highlighting that the interaction can be more complex than simple covalent attachment. nih.gov

Q & A

Q. How can AI-driven synthesis planning improve the efficiency of novel acrylamide derivatives?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.